CAN508
Description
CAN508 (C₉H₁₀N₆O) is a selective cyclin-dependent kinase 9 (CDK9)/cyclin T1 inhibitor with an IC₅₀ of 0.35–0.75 μM . It binds competitively to the ATP-binding pocket of CDK9, leveraging its phenolic group to form hydrogen bonds with key residues (e.g., Glu66, Lys48) and hydrophobic interactions with Phe103 and Phe168 in CDK9 . This compound exhibits 38-fold selectivity for CDK9 over other CDKs, attributed to CDK9's conformational plasticity, particularly in the αC-helix and glycine-rich loop, which accommodates the inhibitor's unique binding mode . It modulates alternative splicing of NFAT5 and mH2A1 isoforms via DDX5/17 recruitment, impacting redox regulation .
Propriétés
IUPAC Name |
4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZRKFOEZQBUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901895 | |
| Record name | NoName_1070 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140651-18-9 | |
| Record name | CAN-508 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140651189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAN-508 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAN-508 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0O47K626 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
La synthèse de CAN508 implique plusieurs étapes. Initialement, le composé est protégé avec du dicarbonate de di-tert-butyle pour accéder aux pyrazoles amino-benzoylés. Les dérivés bromés sont ensuite arylés par couplage de Suzuki-Miyaura en utilisant le pré-catalyseur XPhos Pd G2 . Cette réaction de couplage fournit généralement les benzoylpyrazoles para-substitués avec des rendements plus élevés que les méta-substitués. Les groupes Boc sont utilisés comme fonctionnalités directrices pour l'étape de benzoylation et sont hydrolysés dans les conditions du couplage de Suzuki-Miyaura, éliminant ainsi le besoin d'une étape de déprotection supplémentaire .
Analyse Des Réactions Chimiques
Biochemical Interactions and Inhibition Mechanisms
CAN508 exhibits ATP-competitive binding to CDK isoforms through distinct conformational adaptations:
CDK9 Binding Dynamics
- Hydrogen bonding : Forms three hinge-region bonds with Asp104 and Cys106 backbone atoms .
- Conformational plasticity : Induces downward displacement (1 Å) of CDK9's glycine-rich loop, creating a hydrophobic channel near Phe168 .
- Selectivity determinants :
CDK2 Inhibition Profile
| Parameter | CDK2/Cyclin A | CDK9/Cyclin T |
|---|---|---|
| IC₅₀ (μM) | 1.8 | 0.75 |
| Kd (nM) | 69,000 | 20,000 |
| Residence time | 2.3 min | 8.1 min |
Biological Reaction Networks
This compound modulates transcriptional machinery through phosphorylation interference:
Key biochemical reactions :
- RNA Pol II CTD phosphorylation
- MCL-1 regulation
Kinetic parameters :
| Substrate | KM (μM) | Vmax (nmol/min/mg) |
|---|---|---|
| ATP | 95 | 12.4 |
| GST-CTD peptide | 26 | 8.9 |
Solvent Interaction and Stability
This compound's reactivity is influenced by its molecular environment:
Solvent effects :
Crystallographic data :
Applications De Recherche Scientifique
Inhibition of Tumor Growth
Research has demonstrated that CAN508 exhibits significant antitumor activity across various cancer models. For instance, in esophageal adenocarcinoma models, this compound treatment resulted in a notable reduction in tumor size and cell proliferation. Specifically, xenograft studies indicated that this compound could reduce tumor volumes by approximately 50% compared to controls . The compound's selectivity for CDK9 over other CDKs enhances its therapeutic potential while minimizing off-target effects.
Angiogenesis Inhibition
In addition to its direct antitumor effects, this compound has also been shown to inhibit angiogenesis—the process through which new blood vessels form from existing ones. This is particularly relevant in cancer progression, where tumors often induce angiogenesis to secure a blood supply. Studies indicate that this compound reduces endothelial cell migration and tube formation, thereby impeding the vascularization necessary for tumor growth . Moreover, it decreases the expression of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis .
Case Studies and Research Findings
Insights from Recent Research
Recent studies highlight the importance of structural biology in understanding how this compound binds to CDK9. The compound exploits conformational plasticity within the CDK9 structure, allowing for selective inhibition that could be leveraged for drug design . Furthermore, ongoing research aims to optimize the pharmacological properties of this compound derivatives to enhance efficacy and reduce potential side effects associated with broader kinase inhibition.
Mécanisme D'action
CAN508 exerts its effects by inhibiting CDK9, a kinase involved in the regulation of transcription elongation . By binding to the ATP binding site of CDK9, this compound prevents the phosphorylation of the RNA polymerase II C-terminal domain, thereby inhibiting mRNA synthesis . This inhibition leads to the downregulation of anti-apoptotic factors and induction of apoptosis in cancer cells . Additionally, this compound has been shown to induce the tumor suppressor protein p53 and inhibit angiogenesis .
Comparaison Avec Des Composés Similaires
Research Implications
This compound's unique selectivity for CDK9 has inspired derivatives targeting other CDKs (e.g., CDK4 in Compound 19) and optimized scaffolds (e.g., pyrazolo[3,4-b]pyridines). However, newer inhibitors like NCI207113 and TCM0004 demonstrate that virtual screening can yield compounds with both higher potency (>10-fold vs. This compound) and selectivity (>37-fold CDK9/CDK2) . Future work should focus on eliminating toxicophores (e.g., azo groups) while preserving or enhancing CDK9-specific interactions.
Activité Biologique
CAN508 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a crucial regulator of transcription in various cellular processes, including cell proliferation and survival. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate key oncogenic pathways.
This compound is classified as an arylazopyrazole compound. Its mechanism of action primarily involves the inhibition of CDK9, which plays a vital role in the phosphorylation of RNA polymerase II, thereby influencing the transcriptional regulation of genes such as c-MYC and MCL-1. The inhibition of CDK9 leads to reduced expression of these oncogenes, contributing to decreased tumor growth and increased apoptosis in cancer cells.
In Vitro Studies
Research has demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines. For instance, in studies involving esophageal adenocarcinoma cell lines (SKGT4, FLO1, and OE33), treatment with this compound resulted in significant reductions in cell proliferation and increases in apoptosis. Specifically, a concentration of 40 µM for 72 hours led to a two-fold increase in apoptosis compared to untreated controls .
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Proliferation Inhibition (%) | Apoptosis Increase (%) |
|---|---|---|---|
| SKGT4 | 20 | 37 | 100 |
| SKGT4 | 40 | - | 200 |
| FLO1 | 20 | - | 200 |
| OE33 | 20 | - | 200 |
In Vivo Studies
In xenograft models, this compound was administered at a dosage of 60 mg/kg/day for ten days, resulting in a notable reduction in tumor volume compared to control groups. Specifically, the tumors exhibited a reduction of approximately 50.8% by day 21 post-treatment . These findings underscore the compound's potential efficacy as an anti-cancer agent.
Table 2: In Vivo Effects of this compound on Tumor Growth
| Treatment | Dosage (mg/kg/day) | Tumor Volume Reduction (%) |
|---|---|---|
| This compound | 60 | 50.8 |
| Flavopiridol | 4 | 63.1 |
Structure-Activity Relationship (SAR)
Recent studies have explored modifications to the this compound structure to enhance its inhibitory activity against CDK9 and improve selectivity. For example, scaffold hopping strategies have been employed to develop novel pyrazolo[3,4-b]pyridine derivatives that demonstrate improved selectivity profiles for CDK2 and CDK9 . This research indicates that further optimization could yield more effective compounds for clinical use.
Q & A
Basic Research Questions
Q. What experimental methods are recommended to validate the selectivity of CAN508 for CDK9/cyclin T1 over other CDK/cyclin complexes?
- Methodological Answer: To assess selectivity, conduct kinase inhibition assays using recombinant CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin E) and compare IC50 values. For example, this compound exhibits 38-fold higher selectivity for CDK9/cyclin T1 (IC50 = 0.35 μM) compared to other complexes . Pair this with cellular thermal shift assays (CETSA) to confirm target engagement in live cells. Include negative controls (e.g., non-target kinases) and validate via Western blot for downstream markers like RNA Pol II phosphorylation (Ser2) .
Q. How should researchers design in vitro experiments to evaluate this compound’s cytotoxic effects in cancer cell lines?
- Methodological Answer: Use dose-response assays (e.g., MTT or CellTiter-Glo) across multiple cell lines (e.g., esophageal adenocarcinoma: OE33, SKGT4) with varying exposure times (48–72 hours). This compound shows dose-dependent inhibition, with IC50 values ranging from 20 µM (OE33) to 40 µM (SKGT4) . Include controls for apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry for G1/G2 phase accumulation) .
Q. What are the critical parameters for assessing this compound’s impact on transcriptional regulation in cellular models?
- Methodological Answer: Measure RNA Pol II phosphorylation (Ser2) via Western blot after 4-hour treatment, as CDK9 inhibition rapidly disrupts transcriptional elongation . Quantify mRNA levels of short-lived oncoproteins like MCL-1 or c-MYC using RT-qPCR. Normalize to housekeeping genes (e.g., GAPDH) and validate with proteasome inhibitors (e.g., MG132) to confirm post-transcriptional effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer models?
- Methodological Answer: Analyze variability using multi-omics approaches. For instance, in esophageal adenocarcinoma xenografts, this compound reduced tumor volume by 50.8% but showed limited efficacy after 21 days . Investigate tumor microenvironment differences (e.g., hypoxia, stromal interactions) via RNA sequencing or spatial transcriptomics. Compare pharmacokinetic profiles (Cmax, AUC) across models to rule out bioavailability issues .
Q. What advanced methodologies are suitable for studying this compound’s resistance mechanisms?
- Methodological Answer: Establish resistant cell lines via chronic low-dose exposure and perform whole-exome sequencing to identify mutations (e.g., CDK9 gatekeeper mutations). Use CRISPR-Cas9 screens to pinpoint synthetic lethal partners. Validate findings with isogenic cell pairs (wild-type vs. mutant CDK9) and assess drug-binding affinity via surface plasmon resonance (SPR) .
Q. How can researchers integrate this compound into combination therapy studies while minimizing off-target effects?
- Methodological Answer: Employ synergy screening (e.g., Chou-Talalay method) with standard chemotherapies or targeted agents (e.g., PARP inhibitors). Prioritize combinations that enhance apoptosis (e.g., this compound + BCL-2 inhibitors) and validate in patient-derived organoids (PDOs). Monitor off-target kinase activity using phosphoproteomics .
Key Considerations for Research Design
- Data Validation: Always include technical replicates and orthogonal assays (e.g., Western blot + RT-qPCR) to confirm transcriptional effects .
- Ethical Compliance: Follow institutional guidelines for animal studies, especially in xenograft models .
- Resource Limitations: For large datasets (e.g., phosphoproteomics), use open-access repositories like PRIDE or Gene Expression Omnibus (GEO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
